![molecular formula C17H20BrN3O B6446321 2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549031-33-4](/img/structure/B6446321.png)
2-({1-[(4-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .
Synthesis Analysis
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Chemical Reactions Analysis
The title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .
Physical And Chemical Properties Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Organic Synthesis
The compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . It’s a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Antihistamines
This compound can be found in biologically active compounds for a variety of disease states, such as antihistamines .
Antiparasitic Drugs
It is also used in the formulation of antiparasitic drugs .
Antifungal Medications
The compound is used in the development of antifungal medications .
Antibacterial Drugs
It has applications in the creation of antibacterial drugs .
Antiviral Drugs
This compound is used in the formulation of antiviral drugs .
Antipsychotic Drugs
It is also used in the development of antipsychotic drugs .
Antidepressant Drugs
The compound has applications in the creation of antidepressant drugs .
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The compound might interact with its targets through a mechanism similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation with a nucleophilic organic group .
Biochemical Pathways
The compound might influence the pathways associated with the diseases targeted by piperazine-based drugs .
Pharmacokinetics
It’s known that piperazine can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some derivatives of 1,2,4-triazole with a piperazine moiety have exhibited good antibacterial activity .
Action Environment
The suzuki–miyaura coupling reaction, which might be involved in the compound’s mode of action, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBLGVOZGORJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.